Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate
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Overview
Description
Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate typically involves the reaction of 7-iodo-1H-indazole with a brominating agent in the presence of a suitable solvent. One common method is to react 7-iodo-1H-indazole with a bromomethylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The bromine and iodine substitutions can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-indazole-3-carboxylate: Similar structure but lacks the iodine substitution.
Methyl 5-iodo-1H-indazole-3-carboxylate: Similar structure but lacks the bromine substitution.
Uniqueness
The presence of both bromine and iodine atoms in Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate makes it unique compared to its analogs. This dual substitution can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6BrIN2O2 |
---|---|
Molecular Weight |
380.96 g/mol |
IUPAC Name |
methyl 5-bromo-3-iodo-2H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H6BrIN2O2/c1-15-9(14)6-3-4(10)2-5-7(6)12-13-8(5)11/h2-3H,1H3,(H,12,13) |
InChI Key |
OOHSIOFIXRDAEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C(NN=C12)I)Br |
Origin of Product |
United States |
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